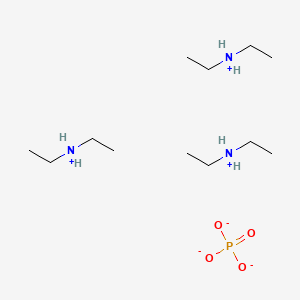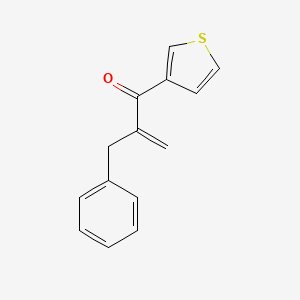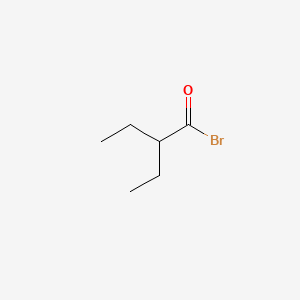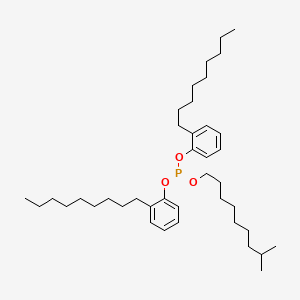![molecular formula C17H37NO2 B12655424 3-[2-(Dodecyloxy)ethoxy]propylamine CAS No. 93658-67-4](/img/structure/B12655424.png)
3-[2-(Dodecyloxy)ethoxy]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Dodecyloxy)ethoxy]propylamine is a chemical compound with the molecular formula C17H37NO2. It is an achiral molecule with a molecular weight of 287.48 g/mol . This compound is known for its unique structure, which includes a dodecyloxy group attached to an ethoxypropylamine backbone .
Méthodes De Préparation
The synthesis of 3-[2-(Dodecyloxy)ethoxy]propylamine typically involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol. This intermediate is then reacted with 3-chloropropylamine under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-[2-(Dodecyloxy)ethoxy]propylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[2-(Dodecyloxy)ethoxy]propylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other specialty chemicals.
Biology: It can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-[2-(Dodecyloxy)ethoxy]propylamine involves its interaction with lipid membranes. The dodecyloxy group allows it to embed within lipid bilayers, while the ethoxypropylamine moiety can interact with membrane proteins and other polar molecules. This dual interaction can affect membrane fluidity and permeability, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[2-(Dodecyloxy)ethoxy]propylamine include:
3-[2-(Octyloxy)ethoxy]propylamine: Shorter alkyl chain, different membrane interaction properties.
3-[2-(Hexadecyloxy)ethoxy]propylamine: Longer alkyl chain, potentially different solubility and interaction characteristics.
3-[2-(Dodecyloxy)ethoxy]butylamine: Different backbone structure, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring membrane interaction .
Propriétés
Numéro CAS |
93658-67-4 |
|---|---|
Formule moléculaire |
C17H37NO2 |
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
3-(2-dodecoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-16-17-20-15-12-13-18/h2-18H2,1H3 |
Clé InChI |
IJTRRVLQJZAJCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


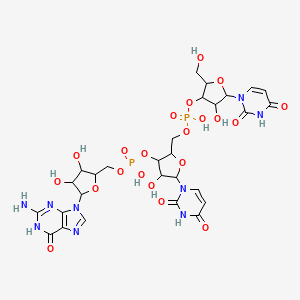
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
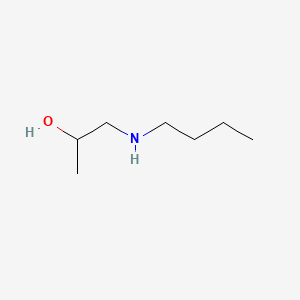

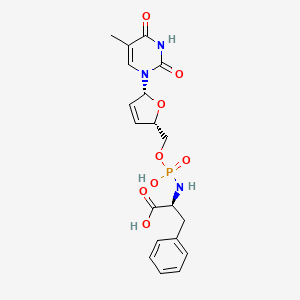
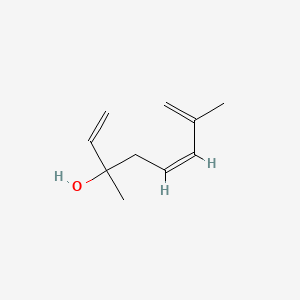

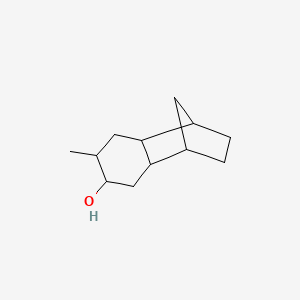

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
